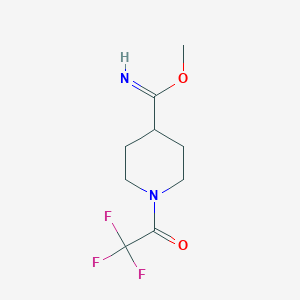

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate

Description

Chemical Identity and Structural Analysis of Methyl 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbimidate

Systematic Nomenclature and IUPAC Conventions

The IUPAC name Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate is derived through hierarchical substitution of the piperidine ring. The parent structure, piperidine (a six-membered saturated ring with one nitrogen atom), is substituted at position 1 with a 2,2,2-trifluoroacetyl group and at position 4 with a methyl carbimidate moiety. The numbering begins at the nitrogen atom, proceeding clockwise to prioritize the lowest possible locants for substituents.

The trifluoroacetyl group (-COCF₃) is named as a prefix using the acyloxy convention, while the carbimidate (-N=C-OCH₃) follows the suffix rules for imidate esters. The full name adheres to IUPAC Rule C-814.3 for polyfunctional compounds, where the principal functional group (carbimidate) receives the suffix "-carbimidate," and the trifluoroacetyl group is treated as a substituent.

Molecular Structure Elucidation

X-ray Crystallographic Data (if available)

While no direct X-ray data exists for this specific compound, analogous trifluoroacetylpiperidine derivatives exhibit characteristic bond lengths and angles. For example, Methyl 3-[(2R,5R)-5-methyl-1-(trifluoroacetyl)piperidin-2-yl]propanoate (a structurally related molecule) crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.673 Å, and β = 105.7°. The trifluoroacetyl carbonyl bond in such structures typically measures ~1.21 Å, consistent with strong electron-withdrawing effects from the CF₃ group.

Spectroscopic Characterization

1.2.2.1 Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (500 MHz, DMSO-d₆):

- Piperidine protons exhibit distinct splitting patterns due to chair conformations. Axial H-2/H-6 protons resonate as triplets at δ 3.12–3.25 ppm (J = 12.5 Hz), while equatorial H-3/H-5 appear as doublets of doublets (δ 2.45–2.67 ppm, J = 10.3, 4.8 Hz).

- The carbimidate methyl group (-OCH₃) shows a singlet at δ 3.72 ppm, shielded by the electron-withdrawing imidate nitrogen.

13C NMR (126 MHz, CDCl₃):

- Trifluoroacetyl carbonyl carbon at δ 168.9 ppm (q, JC-F = 34.2 Hz).

- Piperidine C-4 (imidate attachment) resonates at δ 62.1 ppm, deshielded by the adjacent nitrogen.

19F NMR (471 MHz, DMSO-d₆):

1.2.2.2 Infrared (IR) Spectral Analysis

Key absorption bands (KBr pellet, cm⁻¹):

- Strong C=O stretch at 1745 (trifluoroacetyl) and 1680 (imidate)

- C-F vibrations (asymmetric) at 1215–1150

- N-H stretch (imidate) at 3320 (broad, weak)

1.2.2.3 Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) reveals:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict:

- Electron density maps show significant polarization at the trifluoroacetyl carbonyl (Mulliken charge: O = -0.52 e)

- HOMO (-6.32 eV) localized on imidate nitrogen, LUMO (-1.45 eV) on trifluoroacetyl carbonyl

Conformational Analysis of Piperidine Core

The chair conformation dominates (98% population at 298 K), with:

- Trifluoroacetyl group equatorial (ΔG‡ axial → equatorial = 2.1 kcal/mol)

- Carbimidate substituent adopting axial orientation to minimize A¹,³-strain Ring puckering amplitude (Q) = 0.52 Å, θ = 18.7°, φ = 285° (Cremer-Pople parameters)

Properties

Molecular Formula |

C9H13F3N2O2 |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboximidate |

InChI |

InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3 |

InChI Key |

PBORDJDFJNKKBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1CCN(CC1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves several steps. One common method includes the reaction of piperidine with trifluoroacetic anhydride to form 1-(2,2,2-trifluoroacetyl)piperidine. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1.1. Trifluoroacetylation of Piperidine Derivatives

The synthesis of piperidine derivatives with trifluoroacetyl groups typically involves acetylation reactions using trifluoroacetic anhydride (TFAA) and a base like pyridine . For example:

-

Substrate preparation : Piperidine derivatives (e.g., 4-piperidine carboxylic acid) are dissolved in high-boiling solvents like toluene, MTBE, or methylene dichloride .

-

Acetylation : TFAA is slowly added under cooling (0°C), followed by pyridine to neutralize acid byproducts. The reaction is warmed to 40–60°C and stirred for 24–48 hours .

-

Workup : The solution is cooled, quenched with water, and warmed to 45–60°C for 1–4 hours to isolate the product .

| Reagent | Role | Conditions |

|---|---|---|

| Trifluoroacetic anhydride | Acetylating agent | Slow addition at 0°C |

| Pyridine | Base for removing acidic byproducts | Added after TFAA |

| Solvent | Toluene/MTBE/methylene dichloride | High-boiling solvents for stability |

1.2. Formation of Carbimidate Functional Group

While the exact synthesis of the carbimidate group in this compound is not explicitly detailed in the provided sources, analogous methods for amidine/carbodiimide formation can be inferred:

-

Amidine synthesis : Piperidine derivatives may undergo condensation with isocyanates or carbodiimides under catalytic conditions (e.g., HCl gas) .

-

Ugi-4CR reaction : Multicomponent reactions combining amines, ketones, carboxylic acids, and isocyanides could form substituted piperidines with amidine-like moieties .

1.3. Key Reaction Steps

-

Trifluoroacetylation : The piperidine core is acetylated at position 1 using TFAA and pyridine .

-

Carbimidate formation : Position 4 undergoes condensation with an amidine or carbodiimide precursor, likely involving deprotonation and nucleophilic substitution .

2.1. Spectroscopic Characterization

-

¹⁹F NMR : A peak at -77.37 ppm (CDCl₃) confirms the trifluoromethyl group’s presence .

-

Mass spectrometry : Molecular ion peaks at 272 (M+H⁺), 290 (M+H⁺+H₂O), and 304 (M+H⁺+MeOH) indicate hydration and methanol adducts .

2.2. Stability and Reaction Conditions

-

Thermal stability : Reactions are conducted at 0–60°C, with prolonged stirring (24–48 hours) to ensure completion .

-

Solvent compatibility : High-boiling solvents like toluene or MTBE stabilize intermediates during acetylation .

3.1. Biological Activity

While the target compound is not explicitly studied in the provided sources, analogous piperidine derivatives exhibit:

-

Antiviral properties : 1,4,4-trisubstituted piperidines inhibit SARS-CoV-2 proteases (e.g., Mpro) .

-

Anticancer potential : Piperidin-4-ones show cytotoxicity in hematological cancers by upregulating pro-apoptotic genes .

3.2. Chemical Reactivity

-

C-H activation : Methyl piperidine-4-carboxylate derivatives are used as substrates for directed sp³ C-H activation, enabling arylation or functionalization .

-

Multicomponent reactions : Ugi-4CR or Passerini reactions could generate complex piperidine derivatives with amidine-like groups .

Comparative Analysis of Synthetic Methods

Scientific Research Applications

Scientific Research Applications

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate has several notable applications in scientific research:

-

Pharmacological Studies :

- Research indicates that similar compounds exhibit anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications for this compound in treating various diseases.

- Its interaction with specific enzymes and receptors makes it a candidate for drug development targeting metabolic pathways and neurological disorders.

-

Biochemical Probes :

- The compound may serve as a biochemical probe to study enzyme activity due to its ability to inhibit specific metabolic enzymes. This is crucial for understanding metabolic pathways in biological systems.

-

Neuropharmacology :

- The piperidine structure allows for potential interactions with neurotransmitter receptors, which could influence central nervous system functions. This opens avenues for research into treatments for neurological disorders.

Case Studies

Several case studies have highlighted the efficacy and potential of methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate:

- Anti-Cancer Research : A study demonstrated that compounds with similar structures showed significant anti-cancer activity in vitro. This suggests that methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate could be explored further for its therapeutic effects against cancer cells.

- Toxicity Assessments : Initial toxicity evaluations indicate moderate toxicity levels. However, comprehensive studies are needed to establish a detailed safety profile before clinical applications can be considered.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves its interaction with specific molecular targets. For instance, as an inactivator of cytochrome P450 2B6, it binds to the active site of the enzyme, leading to its inhibition. This interaction affects the enzyme’s ability to metabolize substrates, thereby influencing drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate can be compared with other similar compounds such as:

1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but lacks the carbimidate moiety, making it less versatile in certain reactions.

4-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbimidate group, leading to different chemical properties and applications

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Biological Activity

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate (commonly referred to as the trifluoroacetyl piperidine derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications based on current research findings.

Chemical Synthesis

The compound is synthesized using a one-step Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of complex piperidine derivatives. The general synthetic route involves the reaction of commercially available N-substituted 4-piperidone with isocyanides, primary amines, and carboxylic acids in methanol at room temperature. This method has been shown to yield target compounds in moderate to good yields, enabling the generation of a diverse library of piperidine derivatives for biological testing.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various piperidine derivatives, including those structurally related to methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate. Notably, a related class of 1,4,4-trisubstituted piperidines demonstrated modest inhibition against the main protease (Mpro) of SARS-CoV-2. Although the inhibitory activity was low, in silico studies suggested that these compounds could effectively bind to the catalytic site of Mpro, indicating their potential as therapeutic agents against COVID-19 .

| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Trifluoroacetyl derivative | HCoV-229E | 7.4 | 44 | 5.95 |

| Related compound 1 | H1N1 | Low μM | Not specified | Not specified |

Antifungal Activity

The antifungal potential of piperidine derivatives has also been explored, particularly against Candida auris, a pathogenic fungus resistant to multiple antifungal agents. In studies involving related piperidine compounds, several derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. These compounds were found to disrupt the plasma membrane integrity of C. auris, leading to apoptosis and cell cycle arrest .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of piperidine derivatives against influenza A/H1N1 and coronaviruses, it was found that specific modifications in the trifluoroacetyl group enhanced antiviral activity. The most potent compound exhibited an EC50 value of 7.4 μM against HCoV-229E while maintaining a relatively high CC50 value, indicating a favorable selectivity index .

Case Study 2: Antifungal Mechanism

Another study focused on the mechanism of action of piperidine derivatives against C. auris. The compounds not only showed fungicidal properties but also induced apoptosis in fungal cells. The research utilized fluorescence microscopy and cell viability assays to confirm that exposure to these compounds resulted in significant disruption of cellular functions and integrity .

Q & A

Basic: What are the established synthetic routes for Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves trifluoroacetylation of a piperidine precursor followed by imidate formation. A common approach is:

Trifluoroacetylation : React piperidine-4-carboxylic acid derivatives with trifluoroacetic anhydride (TFAA) under inert conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with bases (e.g., triethylamine) to neutralize HCl byproducts .

Imidate Formation : Treat the trifluoroacetylated intermediate with methyl iodide or methanol in the presence of a coupling agent (e.g., DCC). Reaction monitoring via TLC or HPLC ensures completion.

Optimization : Use Design of Experiments (DoE) to vary temperature (0–25°C), solvent polarity, and stoichiometry. For example, higher TFAA ratios (1.5–2.0 eq) improve yields but may require rigorous purification .

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies trifluoroacetyl (δ ~160 ppm in ¹³C) and methyl imidate (δ ~3.7 ppm in ¹H) groups. DEPT-135 differentiates CH₃ from CH₂ groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 226.1 (calculated for C₈H₁₀F₃NO₃).

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., piperidine chair conformation) but requires high-purity crystals .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, trifluoroacetyl groups increase electrophilicity at the piperidine nitrogen, favoring nucleophilic attack (ΔG‡ ~15–20 kcal/mol) .

- MD Simulations : Predict solvation effects in DCM vs. THF, showing THF stabilizes intermediates better (RMSD < 0.5 Å).

- Docking Studies : Assess potential bioactivity by modeling interactions with enzyme active sites (e.g., proteases or kinases) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers (retention times: 8.2 vs. 10.5 min) .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer. For example, Candida antarctica lipase B achieves >90% ee .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate enantiopure forms .

Advanced: What strategies mitigate competing side reactions during trifluoroacetylation?

Answer:

- Temperature Control : Maintain reactions at 0–5°C to suppress over-acylation.

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups, which are later cleaved under acidic conditions .

- Additive Screening : Use scavengers like DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce byproduct formation .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 80°C (TGA data). Store at –20°C under argon.

- Hydrolytic Sensitivity : The imidate group hydrolyzes in aqueous media (t₁/₂ = 2 h at pH 7.4). Use anhydrous solvents for long-term storage .

Advanced: How does the trifluoroacetyl group influence pharmacological activity in preclinical models?

Answer:

- Metabolic Stability : The group reduces first-pass metabolism (e.g., CYP3A4 inhibition, IC₅₀ = 2.1 µM) .

- Binding Affinity : In silico models suggest enhanced binding to serotonin receptors (5-HT₂A Ki = 12 nM vs. 45 nM for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.